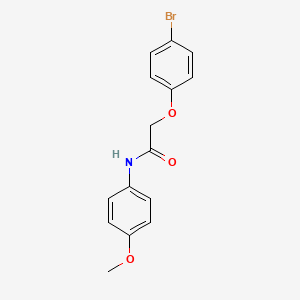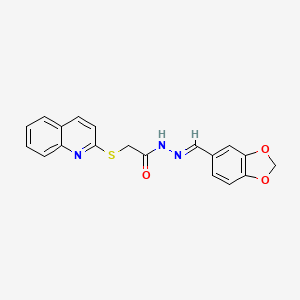
2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide
カタログ番号:
B5542449
分子量:
336.18 g/mol
InChIキー:
IDELESPPVWIDIC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a synthetic compound that belongs to the class of amides, and its molecular formula is C15H14BrNO3.
科学的研究の応用
Cytotoxic and Pharmacological Properties
- A study by Rani et al. (2016) reports the synthesis of derivatives similar to 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide, highlighting their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable with standard drugs, with their activity attributed to the presence of bromo, tert-butyl, and nitro groups.
Environmental Impact and Degradation Studies
- Li et al. (2015) investigated the impact of halide ions, including bromide, on the degradation of acetaminophen in advanced oxidation treatments. The study, available at Consensus, found that bromide ions influenced the degradation rate by promoting the formation of Br2-, which reacts slower than OH radicals. This research helps understand how bromide, a component of this compound, affects environmental processes.
Synthesis and Stereochemistry in Polymer Derivatives
- The synthesis and stereochemistry of polymer derivatives involving 4-methoxyphenylacetic acid, a component structurally related to this compound, were explored by Román and Gallardo (1992). Their research provides insights into the polymerization of methacrylic derivatives, relevant for understanding the behavior of similar acetamide compounds in polymer contexts.
Antimicrobial and Antioxidant Activities
- Research by Fuloria et al. (2014) on Schiff bases and Thiazolidinone derivatives of bromophenols, similar to this compound, demonstrates significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for acetamide derivatives.
Metabolism and Biomedical Implications
- The metabolism of compounds like 4-bromo-2,5-dimethoxyphenethylamine in rats, which shares structural elements with this compound, was studied by Kanamori et al. (2002). Understanding these metabolic pathways can provide insights into the biotransformation of similar compounds in biological systems.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-8-4-12(5-9-13)17-15(18)10-20-14-6-2-11(16)3-7-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELESPPVWIDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-tert-butylcyclohexyl 4-oxo-4-(1-piperidinyl)butanoate
Cat. No.: B5542371
CAS No.:
4,6-dimethyl-3-(2-methyl-5-phenyl-2,4-pentadienoyl)-2(1...
Cat. No.: B5542374
CAS No.:
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine
Cat. No.: B5542380
CAS No.:
N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,...
Cat. No.: B5542385
CAS No.:


![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)
![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)
![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)


![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
